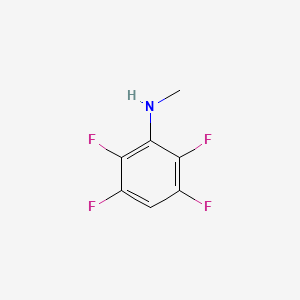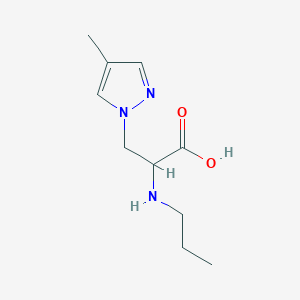
3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a propylamino group attached to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Substitution with Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar methylating agent.
Attachment of Propylamino Group: The propylamino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a propylamine.
Formation of Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid: Lacks the propylamino group, which may result in different chemical and biological properties.
3-(1H-Pyrazol-1-yl)propanoic acid: Lacks both the methyl and propylamino groups, leading to distinct reactivity and applications.
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid: Contains additional methyl groups, which may influence its chemical behavior and biological activity.
Uniqueness
3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid is unique due to the presence of both the methyl and propylamino groups, which confer specific chemical and biological properties. These functional groups may enhance its reactivity, binding affinity, and potential therapeutic effects compared to similar compounds.
Propriétés
Formule moléculaire |
C10H17N3O2 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
3-(4-methylpyrazol-1-yl)-2-(propylamino)propanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-3-4-11-9(10(14)15)7-13-6-8(2)5-12-13/h5-6,9,11H,3-4,7H2,1-2H3,(H,14,15) |
Clé InChI |
JXQUEQUVHOKYTI-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(CN1C=C(C=N1)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride](/img/structure/B13482751.png)
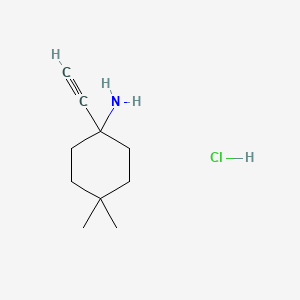
![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride](/img/structure/B13482774.png)


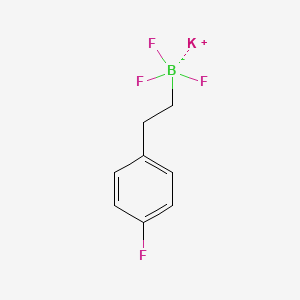
![3,3-Dimethyl-1-oxa-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13482787.png)
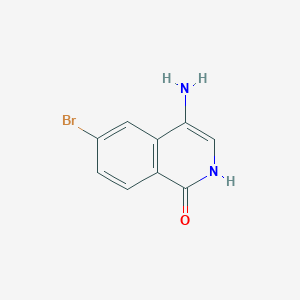

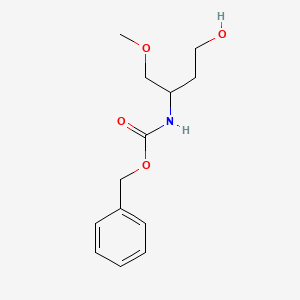
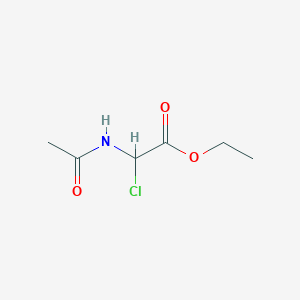
![1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13482827.png)
